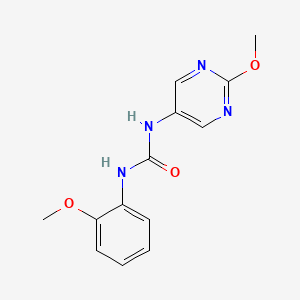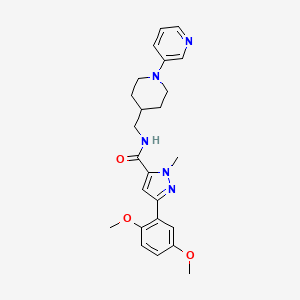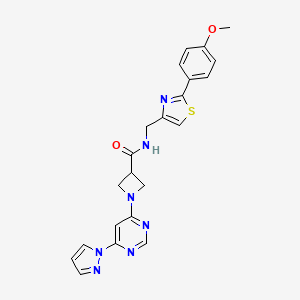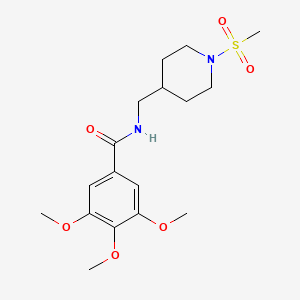![molecular formula C15H17N5O2 B2872874 2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 2034568-69-7](/img/structure/B2872874.png)
2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one” is a complex organic molecule. It contains several heterocyclic rings, including an isoxazole ring and a triazinoindazole ring. The presence of these rings suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains multiple ring structures, including an isoxazole ring and a triazinoindazole ring. These rings are likely to influence the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoxazole ring could potentially undergo reactions at the carbon-carbon double bond or at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the isoxazole ring could influence the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Drug Design and Development
The isoxazole moiety present in the compound is known for its significance in medicinal chemistry. Isoxazole derivatives have been explored for their pharmacological properties, including anti-inflammatory, analgesic, and antibacterial activities . The specific structure of this compound could be investigated for its potential interaction with biological targets, leading to the development of new therapeutic agents.
Structural Analysis via Crystallography
The compound’s ability to form crystals makes it suitable for X-ray crystallography studies. Determining the crystal structure can provide insights into the molecular conformation, intermolecular interactions, and potential binding sites, which are crucial for understanding its reactivity and designing derivatives with enhanced properties .
Density Functional Theory (DFT) Studies
DFT studies can be conducted to calculate the optimized structure of the molecule. This theoretical approach helps in predicting the electronic structure, reactivity, and other physicochemical properties of the compound. Such studies are essential for rationalizing experimental observations and guiding synthetic strategies .
Biological Activity Screening
Given the diverse biological activities associated with isoxazole derivatives, this compound can be subjected to high-throughput screening against various biological assays. This could help identify potential biological activities, such as enzyme inhibition or receptor modulation, which could be further explored for drug discovery purposes .
Synthesis of Analogues
The compound’s structure provides a scaffold for the synthesis of a wide range of analogues. By modifying different parts of the molecule, researchers can create a library of compounds with varied properties. These analogues can then be screened for improved pharmacological profiles or other desirable characteristics .
Pesticide Development
Isoxazole derivatives have been studied for their potential use as pesticides. The compound could be evaluated for its pesticidal properties, including insecticidal, fungicidal, or herbicidal activities. If successful, it could lead to the development of new, more effective pesticides .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-12(10(2)22-18-9)7-19-15(21)14-11-5-3-4-6-13(11)17-20(14)8-16-19/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJYFNVKXOUZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)C3=C4CCCCC4=NN3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2872796.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one](/img/structure/B2872797.png)


![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B2872804.png)

![6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2872808.png)
![2-[(Pyridin-2-yl)methoxy]pyrazine](/img/structure/B2872810.png)

![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2872813.png)